REACTION_SMILES
|
[Cl:23][Cu:24].[ClH:21].[N:17]([O-:18])=[O:19].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[c:8]2[cH:9][cH:10][cH:11]1.[Na+:20].[OH2:22]>>[c:2]1([Cl:21])[c:3]2[cH:4][cH:5][cH:6][c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[c:8]2[cH:9][cH:10][cH:11]1
|
Name
|
Cl[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cccc2c(N)cccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cccc2c(Cl)cccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |